AX-15836
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Overview
Description
It has an inhibitory concentration (IC50) of 8 nanomolar (nM) and exhibits more than 1,000-fold selectivity for ERK5 over a panel of over 200 kinases . AX15836 is primarily used in scientific research to study the role of ERK5 in various cellular processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AX15836 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for AX15836 are not widely available in the public domain. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
AX15836 undergoes various chemical reactions, including:
Oxidation: AX15836 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AX15836 can undergo substitution reactions where specific functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving AX15836 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents involved .
Major Products Formed
The major products formed from the reactions of AX15836 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
AX15836 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ERK5 in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways involving ERK5.
Medicine: Studied for its potential therapeutic applications in diseases where ERK5 plays a critical role, such as cancer and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ERK5
Mechanism of Action
AX15836 exerts its effects by selectively inhibiting the activity of ERK5. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of ERK5 and preventing its phosphorylation and activation. This inhibition disrupts the downstream signaling pathways mediated by ERK5, leading to various cellular effects . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and other related signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to AX15836 include:
XMD8-92: Another potent and selective ERK5 inhibitor.
Compound 46: A selective ERK5 inhibitor with similar properties.
Compound 34b: Another ERK5 inhibitor with comparable selectivity and potency.
Uniqueness of AX15836
AX15836 is unique due to its high selectivity for ERK5 over a wide range of other kinases, making it a valuable tool for studying ERK5-specific signaling pathways. Its potency and selectivity make it an ideal candidate for research applications aimed at understanding the role of ERK5 in various biological processes and diseases .
Properties
IUPAC Name |
2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methyl-11-methylsulfonylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N8O5S/c1-5-45-28-20-22(30(41)39-14-12-23(13-15-39)38-18-16-36(2)17-19-38)10-11-25(28)34-32-33-21-27-29(35-32)40(46(4,43)44)26-9-7-6-8-24(26)31(42)37(27)3/h6-11,20-21,23H,5,12-19H2,1-4H3,(H,33,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNVAVTYILUCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N8O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.